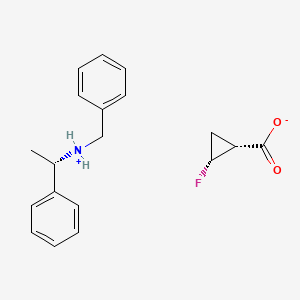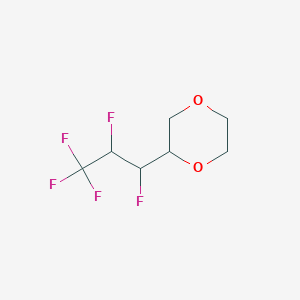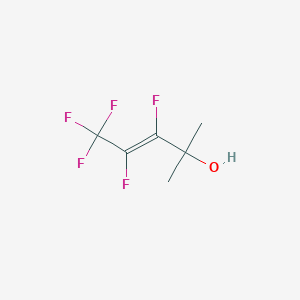
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene, commonly referred to as DTC-TFE, is a halogenated aromatic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of about 77°C. DTC-TFE has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also used as a solvent for a variety of reactions, and has been studied for its potential applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
DTC-TFE has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been studied for its ability to interact with proteins, enzymes, and other biological molecules. In particular, DTC-TFE has been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of DTC-TFE is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTC-TFE are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DTC-TFE for laboratory experiments include its high reactivity and low toxicity. Additionally, it has been found to be a useful reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. However, there are some limitations to using DTC-TFE. For example, it is a volatile liquid with a boiling point of about 77°C, which can make it difficult to store and handle. In addition, its mechanism of action is not fully understood, so it is important to be cautious when using it in experiments.
Direcciones Futuras
There are a variety of potential future directions for the research and application of DTC-TFE. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug discovery and development, as well as its ability to interact with proteins, enzymes, and other biological molecules. Additionally, further research could be conducted to explore its potential uses in other areas, such as environmental remediation and industrial processes.
Métodos De Síntesis
DTC-TFE can be synthesized via a two-step process. The first step involves the reaction of 2,5-dichlorobenzene with trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene and 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzoic acid. The second step involves the hydrolysis of the benzoic acid to produce the desired product, DTC-TFE.
Propiedades
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)

![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
